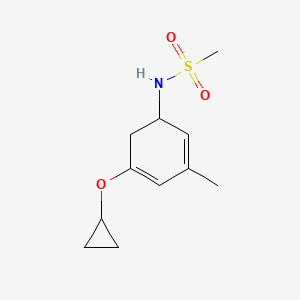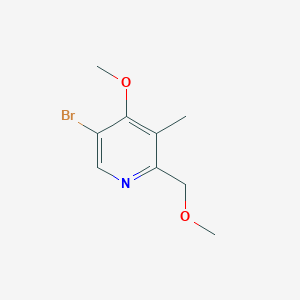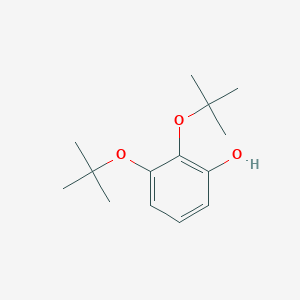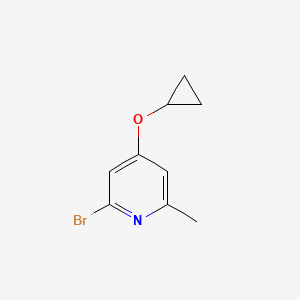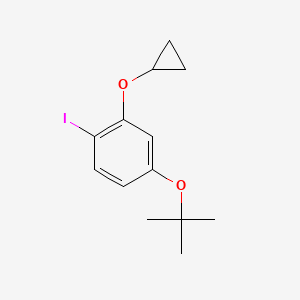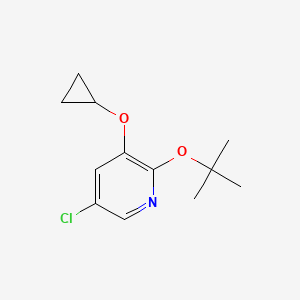
(4-Cyano-6-fluoropyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyano-6-fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both cyano and fluorine groups in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions . The cyano group can be introduced via cyanoacetylation, where cyanoacetic acid or its derivatives react with the pyridine ring .
Industrial Production Methods
Industrial production of (4-Cyano-6-fluoropyridin-2-YL)acetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents, catalysts, and temperature control are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Cyano-6-fluoropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The cyano group can participate in condensation reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Fluorinating Agents: Potassium fluoride (KF), cesium fluoride (CsF)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation Reagents: Cyanoacetic acid, ethyl cyanoacetate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while condensation reactions can produce a range of heterocyclic compounds.
Applications De Recherche Scientifique
(4-Cyano-6-fluoropyridin-2-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Cyano-6-fluoropyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoropyridine: A simpler analog with only a fluorine substituent.
4-Cyanopyridine: Contains only a cyano group without the fluorine substituent.
2-Fluoro-4-cyanopyridine: A closely related compound with similar substituents but different positions on the pyridine ring.
Uniqueness
(4-Cyano-6-fluoropyridin-2-YL)acetic acid is unique due to the combined presence of both cyano and fluorine groups in specific positions on the pyridine ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
1393572-00-3 |
|---|---|
Formule moléculaire |
C8H5FN2O2 |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
2-(4-cyano-6-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-5(4-10)1-6(11-7)3-8(12)13/h1-2H,3H2,(H,12,13) |
Clé InChI |
DUTGWYGQNQUGLD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







